4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)-
Description
The compound 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- is a triazolobenzodiazepine derivative characterized by distinct substituents:
- 8-Bromo: A bromine atom at position 8 of the benzodiazepine core.
- 6-(2-Chlorophenyl): A 2-chlorophenyl group at position 4.
- 1-((Methylthio)methyl): A methylthio-methyl (-CH2-S-CH3) moiety at position 1.
These structural features differentiate it from classical benzodiazepines (e.g., diazepam) and related triazolobenzodiazepines like alprazolam and triazolam. The bromine atom and methylthio-methyl group may influence receptor binding affinity, metabolic stability, and pharmacokinetic properties .
Properties
CAS No. |
87245-49-6 |
|---|---|
Molecular Formula |
C18H14BrClN4S |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-1-(methylsulfanylmethyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H14BrClN4S/c1-25-10-17-23-22-16-9-21-18(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)24(16)17/h2-8H,9-10H2,1H3 |
InChI Key |
HJQROXVKAFMANQ-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- typically involves multiple steps, including the formation of the triazole ring and its subsequent fusion with the benzodiazepine core. Common synthetic routes may include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Fusion with Benzodiazepine Core: The triazole ring is then fused with a benzodiazepine precursor through a series of condensation reactions.
Introduction of Substituents: The bromo, chlorophenyl, and methylthio groups are introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, alkylation, and acylation reactions can introduce different substituents into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine), alkylating agents (e.g., methyl iodide), acylating agents (e.g., acetic anhydride).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and epilepsy.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 8-bromo-6-(2-chlorophenyl)-1-((methylthio)methyl)- involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects.
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Analogous Compounds
Table 1: Substituent Comparison of Triazolobenzodiazepines
Key Observations:
Position 8 : Bromine (Br) in the target compound vs. chlorine (Cl) in triazolam/alprazolam. Bromine’s larger atomic radius and lower electronegativity may enhance lipophilicity and prolong half-life compared to chlorine .
Position 6 : The 2-chlorophenyl group is shared with triazolam but differs from flubromazolam’s 2-fluorophenyl. Chlorine’s stronger electron-withdrawing effect may modulate GABAA receptor binding .
Position 1 : The methylthio-methyl (-CH2-S-CH3) group is unique. Sulfur-containing groups can alter metabolic pathways (e.g., via cytochrome P450 enzymes) and improve bioavailability compared to methyl groups .
Pharmacological and Regulatory Implications
Receptor Binding and Potency
- GABAA Receptor Affinity : Bromine at C8 may enhance binding affinity compared to chlorine due to increased van der Waals interactions .
- Potency : Flubromazolam (8-Br, 6-F) is a Schedule I substance with reported ultra-high potency (~3× alprazolam) . The target compound’s 2-chlorophenyl and methylthio-methyl groups may confer intermediate potency.
Metabolic Stability
Regulatory Status
- The target compound’s structural similarity suggests it may face similar regulatory scrutiny.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
